molecular formula C11H13FN2O2 B12228775 3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide

Cat. No.: B12228775
M. Wt: 224.23 g/mol
InChI Key: SAOKOBKQWADHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). These conditions facilitate the formation of fluoropyridines in moderate yields .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

3-fluoro-N-(oxan-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C11H13FN2O2/c12-10-7-13-4-1-9(10)11(15)14-8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,14,15)

InChI Key

SAOKOBKQWADHGW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.